MK-0731
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Overview
Description
MK-0731 is a small molecule inhibitor of kinesin spindle protein, a motor protein essential for the separation of spindle poles during mitosis. This compound has been studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and apoptosis in tumor cells .
Preparation Methods
The synthesis of MK-0731 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is typically prepared through a series of organic reactions involving the formation of a phenylpyrroline structure .
Chemical Reactions Analysis
MK-0731 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of motor proteins.
Biology: It is used to investigate the role of kinesin spindle protein in cell division.
Mechanism of Action
MK-0731 exerts its effects by inhibiting kinesin spindle protein, which is essential for the separation of spindle poles during mitosis. This inhibition results in mitotic arrest, leading to apoptosis in tumor cells. The compound is not competitive with either adenosine triphosphate or microtubules, suggesting an allosteric mechanism of action .
Comparison with Similar Compounds
MK-0731 is unique in its high selectivity for kinesin spindle protein compared to other kinesins. Similar compounds include:
Paclitaxel: A well-known anti-cancer drug that targets microtubules.
Vinca Alkaloids: A class of anti-cancer drugs that inhibit microtubule formation.
Epothilones: Another class of anti-cancer drugs that stabilize microtubules. This compound’s uniqueness lies in its ability to inhibit kinesin spindle protein without affecting microtubules, potentially reducing neurotoxicity compared to other mitotic inhibitors.
Properties
CAS No. |
845256-65-7 |
---|---|
Molecular Formula |
C25H28F3N3O2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1 |
InChI Key |
MYBGWENAVMIGMM-GIFXNVAJSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
SMILES |
CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Canonical SMILES |
CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Appearance |
Solid powder |
845256-65-7 | |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide MK 0731 MK-0731 MK731 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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